Methiazole

Description

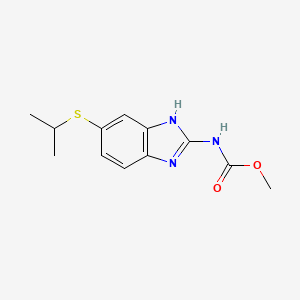

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(6-propan-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-7(2)18-8-4-5-9-10(6-8)14-11(13-9)15-12(16)17-3/h4-7H,1-3H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJIZQPZESTWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424979 | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108579-67-5 | |

| Record name | Methyl N-(5-((propan-2-yl)sulfanyl)-1H-benzimidazol-2-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108579675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-(5-((PROPAN-2-YL)SULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TZ75BBX8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization of Methiazole

Classical and Contemporary Methiazole (B73) Synthesis Methodologies

The synthesis of this compound (PubChem CID 1349907) has evolved over time, with various methodologies developed to improve efficiency and scalability.

Condensation-Based Synthetic Routes

One of the classical approaches to synthesizing this compound involves condensation reactions. Early methods included reacting aminoacetaldehyde diethyl acetal (B89532) with methyl isothiocyanate or reacting thiocyanic acid with N-substituted amino acetals. iarc.frnih.gov More contemporary condensation-based routes utilize methylamino acetaldehyde (B116499) ethylene (B1197577) acetal and ammonium (B1175870) thiocyanate (B1210189) as raw materials. This reaction is typically carried out under acidic conditions, often in the presence of an acid catalyst and a phase transfer catalyst. google.comgoogle.com After the condensation is complete, the product can be extracted using an organic solvent, dried, and concentrated to obtain crude this compound. Further purification steps, such as heating and dissolving the crude product in a solvent followed by decolorization with activated carbon and filtration, yield refined this compound. google.comgoogle.com An alternative condensation method involves the reaction of methylamino acetaldehyde ethylene acetal with a potassium thiocyanate aqueous solution under acidic conditions. google.com

Process Optimization and Scalable Synthesis Strategies

Significant efforts have been directed towards optimizing the synthesis of this compound (PubChem CID 1349907) to achieve scalable and industrially viable processes. The condensation reaction using methylamino acetaldehyde ethylene acetal and ammonium thiocyanate with an acid catalyst and a phase transfer catalyst is described as a simple and convenient preparation method suitable for industrial production. google.comgoogle.com The base hydrolysis route starting from an imidazole (B134444) carboxylate has also been highlighted as an efficient method for scalable synthesis, with studies employing the Quality by Design (QbD) concept to ensure process robustness. acs.orgresearchgate.net Process optimization often involves carefully controlling reaction parameters such as temperature, reaction time, catalyst type and concentration, and the ratio of reactants to maximize yield and purity. google.comgoogle.comacs.org

This compound Derivative Synthesis and Structural Modifications

The modification of the this compound (PubChem CID 1349907) structure through derivatization has been explored to investigate new compounds with altered properties.

Synthesis of Selenated this compound Analogues

Selenated analogues of this compound (PubChem CID 1349907), such as methyl selenoimidazole (MSeI), have been synthesized. nih.govnih.govacs.orgscilit.com These analogues involve the replacement of the sulfur atom in this compound with a selenium atom. nih.govacs.orgscilit.comcore.ac.uk The synthesis and characterization of MSeI and other organoselenium compounds bearing the N-methylimidazole pharmacophore have been described. nih.govacs.org Unlike this compound, which primarily exists in the thione form, the selenium analogue MSeI tends to exist in a selenol form, which can undergo spontaneous oxidation in air to form the corresponding diselenide. nih.govacs.org The reduction of this diselenide can regenerate the selenol. nih.govacs.org

Investigation of Thiol-Thione Tautomerism in this compound

This compound exhibits thiol-thione tautomerism, existing in equilibrium between the 2-thione form and the 2-thiol (or 2-mercapto) form. mdpi.comirb.hr

The tautomeric forms of this compound can be represented as follows:

Thione form: 1-methyl-1,3-dihydro-1H-imidazole-2-thione

Thiol form: 2-mercapto-1-methyl-1H-imidazole

Research indicates that the thione form is the predominant species in this tautomeric equilibrium. irb.hrresearchgate.netias.ac.in Computational studies, such as those using DFT analysis, support the greater stability of the thione form compared to the thiol form. mdpi.com For example, B3LYP/6–311+G (d,p) calculations have shown the thione form to be significantly lower in energy. mdpi.com Spectroscopic studies, including UV-Vis and NMR spectroscopy, have been used to investigate this tautomerism and the influence of solvents and pH on the equilibrium. irb.hr While some studies suggested solvent independence for similar compounds, NMR studies have established the almost exclusive predominance (99-100%) of the thione form in polar aprotic solvents like DMSO and nonpolar solvents like chloroform (B151607). irb.hr

The thione moiety and the presence of a free N-H group have been indicated as important factors related to the biological activity of this compound and its analogues, particularly in the inhibition of peroxidases. researchgate.netias.ac.inresearchgate.net

Characterization and Profiling of this compound-Related Substances

Characterization and profiling of this compound and its related substances are crucial, especially in the context of research-grade compounds and pharmaceutical applications. Techniques such as 1H NMR, 13C NMR, IR, MASS, and HPLC are commonly employed for complete characterization. daicelpharmastandards.com

Identification of Synthetic Impurities and Degradation Products

During the synthesis, storage, and purification of this compound, various impurities and degradation products can form. daicelpharmastandards.comclearsynth.com These can affect the quality, stability, and potential biological safety of the compound. daicelpharmastandards.comclearsynth.com

Synthetic impurities can arise from the starting materials or side reactions during the synthesis process. Examples of reported impurities include 1-methyl-(2-methylthio)-1H-imidazole (also known as methimazole (B1676384) impurity C) and methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)). mdpi.com Impurity C has been reported as a process impurity, while the disulfide can be formed through oxidation. mdpi.com Nitrosamine impurities can also form, potentially due to contamination in raw materials, solvents, or cross-contamination. daicelpharmastandards.com

Degradation products can result from the instability of this compound under certain conditions. Oxidative and hydrolytic conditions are known to cause degradation. daicelpharmastandards.comnih.gov For instance, pure this compound dissolved in water can be oxidized at the thione moiety and undergo hydrolysis of the imidazole ring, forming non-ultraviolet active degradation products. nih.gov Carbimazole (B1668351), a prodrug of this compound, is particularly susceptible to hydrolytic degradation, yielding this compound, and oxidative degradation, forming a sulfoxide (B87167) degradation product. nih.gov

Examples of identified impurities and degradation products include:

Methimazole Impurity C (1-Methyl-(2-methylthio)-1H-imidazole) mdpi.com

Methimazole disulfide (2,2′-disulphanylbis(1-methyl-1H-imidazole)) mdpi.com

Nitrosamine methimazole impurities daicelpharmastandards.com

Degradation products from oxidative and hydrolytic conditions daicelpharmastandards.comnih.gov

Methimazole EP Impurity A (C₅H₁₃NO₂) clearsynth.com

Methimazole EP Impurity B (C₄H₆N₂) clearsynth.com

Methimazole EP Impurity C (C₅H₈N₂S) clearsynth.com

Methimazole N-glucuronide (C₁₀H₁₆N₂O₆S) clearsynth.com

N-nitroso Methimazole (C₄H₅N₃OS) clearsynth.com

Methodologies for Impurity Control and Analysis in Research-Grade Compounds

Controlling and monitoring impurities in research-grade this compound is essential to ensure the reliability and reproducibility of research findings. daicelpharmastandards.com Various analytical methodologies are employed for the identification, characterization, and quantification of this compound and its related substances.

Chromatographic techniques are widely used for the analysis of this compound and its impurities. High-performance liquid chromatography (HPLC) is a common method, often coupled with detectors such as UV-Vis or mass spectrometry (HPLC-MS/MS). iarc.frresearchgate.netresearchgate.netnih.govijpbs.com Reversed-phase HPLC with UV detection is a frequently reported method. iarc.fr Ultra-performance liquid chromatography (UPLC) coupled with Quadrupole time-of-flight tandem mass spectrometry (Q-TOF MS/MS) has been utilized to identify degradation products. daicelpharmastandards.com High-performance thin-layer chromatography (HPTLC) is another chromatographic technique applied for the determination of this compound and its stability studies. ijpbs.com Gas chromatography (GC), sometimes coupled with mass spectrometry (GC-MS), has also been used for this compound analysis, often involving derivatization. iarc.frnih.gov

Spectroscopic methods play a vital role in the characterization of this compound and its impurities. These include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS). daicelpharmastandards.comiarc.frmdpi.com UV-Vis spectrophotometry is also used for analysis. iarc.frresearchgate.net

Other analytical techniques mentioned for this compound analysis include capillary zone electrophoresis with ultraviolet detection and micellar electrokinetic chromatography. iarc.fr Electrochemical methods, such as voltammetry, have also been applied. researchgate.net

For research-grade compounds, comprehensive characterization data, including spectroscopic and chromatographic purity data (e.g., HPLC purity), are typically provided. daicelpharmastandards.com Certificate of Analysis (CoA) from compliant analytical facilities often include this data. daicelpharmastandards.com

Manufacturers and suppliers of this compound impurities and labeled standards play a role in providing reference materials for quality control and analytical method validation in research. daicelpharmastandards.comsynzeal.com

Here is a table summarizing some analytical techniques used:

| Analytical Technique | Application in this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Quantification, purity analysis, separation of impurities and degradation products. iarc.frresearchgate.netresearchgate.netijpbs.com |

| HPLC-Mass Spectrometry (HPLC-MS/MS) | Sensitive detection and quantification, identification of related substances. iarc.frnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC)-Q-TOF MS/MS | Identification of degradation products. daicelpharmastandards.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | Determination and stability studies. ijpbs.com |

| Gas Chromatography (GC) | Analysis, often with derivatization. iarc.frnih.gov |

| Infrared (IR) Spectroscopy | Structural characterization. daicelpharmastandards.comiarc.frmdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization (¹H NMR, ¹³C NMR). daicelpharmastandards.comiarc.frmdpi.com |

| Mass Spectrometry (MS) | Structural characterization, identification of related substances. daicelpharmastandards.comiarc.frmdpi.com |

| UV-Vis Spectrophotometry | Quantification and spectroscopic studies. iarc.frresearchgate.net |

| Capillary Zone Electrophoresis | Analysis. iarc.fr |

| Micellar Electrokinetic Chromatography | Analysis. iarc.fr |

| Voltammetry | Analysis. researchgate.net |

Stringent pharmaceutical regulations emphasize the need for accurate characterization of active pharmaceutical ingredient (API)-related substances, including impurities and degradation products, driving the development of more sensitive and robust analytical methods. mdpi.com

Advanced Analytical Techniques for Methiazole Research

Chromatographic Methodologies for Methiazole (B73) and its Metabolites/Derivatives

Chromatography plays a vital role in separating Methimazole (B1676384) from complex matrices and its related compounds, allowing for their individual detection and analysis. Various chromatographic techniques, including HPLC, GC-MS, and Capillary Electrophoresis, have been extensively applied.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Methimazole in diverse sample types, such as biological fluids, tissues, animal feed, and pharmaceutical formulations. iarc.frnmslabs.comscite.aiijbpas.cominnovareacademics.inresearchgate.nettandfonline.comresearchgate.nettandfonline.comijpbs.comnih.govcloudinary.comnih.gov HPLC coupled with Ultraviolet (UV) detection is a common configuration for Methimazole analysis. iarc.frresearchgate.nettandfonline.comcloudinary.com Reversed-phase HPLC (RP-HPLC) is frequently employed, sometimes in conjunction with UV detection. iarc.frresearchgate.netnih.gov

For enhanced sensitivity and specificity, particularly in complex biological matrices like blood serum and fish homogenates, HPLC is often coupled with mass spectrometry (HPLC-MS or LC-MS) and tandem mass spectrometry (LC-MS/MS). iarc.frnmslabs.comscite.aiijbpas.comnih.govresearchgate.netpdx.edu These coupled techniques allow for accurate determination and identification of Methimazole and its related substances.

Specific HPLC methods have been developed, utilizing techniques such as gradient elution on a C18 column mdpi.com and isocratic elution with mobile phases containing acetonitrile (B52724), water, and sodium azide (B81097) solution on a C18 column. tandfonline.comresearchgate.nettandfonline.com The use of post-column reactions, such as the iodine-azide reaction, coupled with HPLC, has also been reported for detection purposes. tandfonline.comresearchgate.nettandfonline.com

HPLC methods for Methimazole analysis have undergone validation according to ICH guidelines, demonstrating key analytical parameters including specificity, linearity, limit of quantitation (LOQ), limit of detection (LOD), accuracy, precision, and robustness. cloudinary.com HPLC is also instrumental in the determination of related substances and impurities present in Methimazole samples. cloudinary.com Furthermore, HPLC-UV methods have been successfully applied for the simultaneous determination of Methimazole and selected metabolites, including 2-mercaptoimidazol, N-methylthiourea, and N-methylhydantoin, in matrices like fish homogenates, often employing mixed mode solid phase extraction (MMSPE) for sample preparation. nih.gov HPLC methods have also been used to quantify Methimazole and a metabolite, 3-methyl-2-thiohydantoin, in patient plasma samples. nih.gov High-performance thin-layer chromatography (HPTLC) represents another chromatographic technique applied to Methimazole and its related substances, sometimes with confirmation by GC-MS. iarc.frscite.aiijbpas.comijpbs.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique employed in the analysis of Methimazole. iarc.frscite.aiijbpas.comnih.gov GC coupled with negative-ion chemical ionization–mass spectrometry has been reported for the analysis of Methimazole in biological fluids and tissues. iarc.fr GC-MS/MS has found application in targeted plasma metabolomics profiling in studies investigating Methimazole-induced hepatotoxicity. nih.gov Predicted GC-MS spectra for Methimazole are also available resources for analytical work. drugbank.com

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) techniques are utilized for the analysis of Methimazole. scite.aibrieflands.comresearchgate.net Capillary zone electrophoresis (CZE) with ultraviolet detection has been reported for this purpose. iarc.frbrieflands.com Micellar electrokinetic chromatography (MEKC), a variant of CE, is also used. While MEKC is often preferred for neutral, relatively non-polar compounds, the analysis of neutral, highly polar molecules like Methimazole using acetonitrile deproteinization as a sample preparation method may require considering alternative approaches. iarc.frbrieflands.com A sensitive method for Methimazole determination involves CE coupled with electrochemical detection (CE-EC) at a carbon fiber microdisk electrode, which has been applied to the analysis of Methimazole in tablets and human urine samples. researchgate.net This CE-EC method has demonstrated good linearity, a low limit of detection (LOD), and reproducibility. researchgate.net

Spectroscopic Approaches for this compound Structural Elucidation

Spectroscopic methods provide crucial information about the structure and functional groups of Methimazole, aiding in its identification and the characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for the structural elucidation and analysis of Methimazole and its related compounds and impurities. iarc.frmdpi.comnih.govresearchgate.netnih.govmdpi.comirb.hrcdnsciencepub.comoup.com The characteristic chemical shifts and signal patterns observed in ¹H and ¹³C NMR spectra are used to confirm the structure of Methimazole and its derivatives. mdpi.comirb.hr NMR techniques, such as HSQC, have been applied to confirm the proposed structures of substances related to Methimazole. mdpi.com

NMR spectroscopy is also employed to monitor chemical reactions involving Methimazole and to elucidate the structures of reaction products and intermediates, such as imidazothiazolium salts and silver complexes. nih.govmdpi.comirb.hr Furthermore, NMR can be used for the quantitative analysis (assay) of Methimazole in its pure form and in tablets, often utilizing internal standards like benzoic acid. nih.govoup.com This quantitative NMR method has been described as rapid, accurate, precise, and provides specific identification of Methimazole. oup.com NMR spectra are typically acquired using samples dissolved in deuterated solvents such as CDCl₃ and DMSO-d₆. mdpi.comresearchgate.netirb.hr

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass Spectrometry (MS) is a significant analytical tool for the characterization and analysis of small molecules like Methimazole. iarc.frscite.aiijbpas.comresearchgate.netpdx.edumdpi.comnih.govdrugbank.comthermofisher.comresearchgate.net MS is used for structural elucidation. mdpi.com Electron impact ionization (EI) mass spectra of Methimazole show a prominent molecular ion peak at m/z 114. researchgate.net Electrospray ionization (ESI) mass spectrometry is frequently used, often coupled with chromatographic techniques (LC-MS, LC-MS/MS) or electrochemistry (EC/ESI-MS). nmslabs.comresearchgate.netpdx.edudrugbank.comthermofisher.comresearchgate.net

Tandem mass spectrometry (MS/MS or CID - Collision-Induced Dissociation) is applied to study the fragmentation patterns of Methimazole, providing valuable information for structural determination and the identification of related compounds or metabolites. nmslabs.comresearchgate.netthermofisher.comresearchgate.net Collision-induced dissociation of protonated Methimazole ([M+H]⁺) results in primary dissociations through the elimination of HCN and H₂S. thermofisher.com High-resolution mass measurements, when combined with CID, are used to assess the structures and mechanisms of formation of fragment ions. thermofisher.com MS is also utilized to identify and characterize Methimazole metabolites, including those generated electrochemically to mimic oxidative metabolism. researchgate.netpdx.edu Predicted collision cross section (CCS) values for Methimazole adducts, derived from MS data, are available. uni.lu GC-MS/MS is employed in metabolomics profiling studies involving Methimazole. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Methimazole | 1349907 |

| This compound | 6604471 |

Data Tables

Here are some data points from the search results presented in interactive tables.

Table 1: Selected HPLC Method Parameters for Methimazole Analysis

| Parameter | Description | Source Index |

| Column | C18 | tandfonline.comresearchgate.netmdpi.com |

| Elution Mode | Gradient or Isocratic | tandfonline.comresearchgate.netmdpi.com |

| Mobile Phase | Examples include Acetonitrile, Water, Sodium Azide Solution (pH 5.5) | tandfonline.comresearchgate.netmdpi.com |

| Flow Rate | 0.6 mL/min (example) | mdpi.com |

| Detection | UV, Mass Spectrometry (MS, MS/MS) | iarc.frnmslabs.comscite.aiijbpas.comresearchgate.nettandfonline.comnih.govcloudinary.comresearchgate.netpdx.edu |

| Post-column Reaction | Iodine-azide reaction (for detection) | tandfonline.comresearchgate.nettandfonline.com |

Table 2: Selected NMR Spectroscopic Data for Methimazole

| Nucleus | Solvent | Chemical Shift (δ/ppm) | Assignment | Source Index |

| ¹H | DMSO-d₆ | 3.78, 3.79 | N-CH₃ | mdpi.comirb.hr |

| ¹H | DMSO-d₆ | 7.76, 7.79 | Thio-imidazolyl ring H | mdpi.com |

| ¹H | CDCl₃ | 3.63 | N-CH₃ | researchgate.net |

| ¹H | CDCl₃ | 6.70 | Imidazole (B134444) ring H | researchgate.net |

| ¹³C | DMSO-d₆ | 34.9, 35.6 | N-CH₃ | mdpi.comirb.hr |

| ¹³C | DMSO-d₆ | 142.2, 142.7 | C2 | mdpi.comirb.hr |

| ¹³C | DMSO-d₆ | 120.7, 121.1 | C4 | mdpi.comirb.hr |

| ¹³C | DMSO-d₆ | 124.9, 125.3 | C5 | mdpi.comirb.hr |

| ¹³C | DMSO-d₆ | 16.6, 17.4 | S-CH₃ | mdpi.comirb.hr |

Table 3: Selected Mass Spectrometry Data for Methimazole

| Ion Type | m/z | Description | Source Index |

| Molecular Ion | 114 | [M]⁺ (EI) | researchgate.net |

| Protonated Ion | 115.0485 | [M+H]⁺ (ESI) | mdpi.com |

| Fragment Ion | 114.0427 | Cleavage of thiomethyl group | mdpi.com |

| Fragment Ions | - | Eliminations of HCN and H₂S from [M+H]⁺ | thermofisher.com |

Vibrational Spectroscopy (IR, Raman, SERS) in this compound Characterization

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS), are employed to characterize the vibrational modes of this compound, offering information about its functional groups and molecular structure.

Studies have investigated the IR and Raman spectra of methimazole, supported by Density Functional Theory (DFT) calculations, to understand the vibrational analysis of its thiol and thione tautomeric forms and their interactions, such as with silver nanoparticles. acs.org pH-dependent normal Raman spectra have indicated the prevalence of the thione form of methimazole in acidic, neutral, and alkaline media. acs.org

SERS has been utilized to study the adsorption behavior of methimazole on surfaces like silver and gold nanoparticles. acs.orgresearchgate.netnih.gov SERS experiments and DFT calculations suggest the possibility of molecular interactions between nanoparticles and methimazole. researchgate.net SERS has shown enhanced bands, which can be used to establish a linear relationship between methimazole concentration and SERS signal intensity for detection purposes. researchgate.net Characteristic Raman peaks for methimazole have been observed at specific wavenumbers, which are consistent with previous studies. researchgate.net

Observed Vibrational Bands of Methimazole

| Technique | Wavenumber (cm⁻¹) | Assignment/Observation | Source |

| IR (ATR) | 3076, 2387, 1928, 1775, 1681, 1580, 1426, 1359, 1283, 1127, 1093, 889 | Various vibrations | mdpi.com |

| IR (ATR) | 3105, 2928, 1511, 1415, 1314, 1278, 1125, 1081, 975, 739, 685 | Various vibrations (for a related compound) | mdpi.com |

| IR (ATR) | 3093, 1499, 1450, 1407, 1282, 1161, 1128, 1075, 918, 790, 682 | Various vibrations (for a related compound) | mdpi.com |

| IR | 3115 | N-H stretching (for a related compound) | mdpi.com |

| Raman | 1338, 1275, 1250, 1152 | Characteristic peaks | researchgate.net |

| Raman | 1400 | Possible S-C stretching | researchgate.net |

| Raman | 1570 | Possible C-C stretching | researchgate.net |

| Raman | 1335, 1272, 1244, 1148 | Possible C-N extending vibrational bonding | researchgate.net |

| SERS | Various enhanced bands | Adsorption on silver/gold nanoparticles | researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of methimazole due to its characteristic absorption properties in the ultraviolet-visible region.

The UV absorption spectra of methimazole in methanol (B129727) show a maximum absorption wavelength (λmax) at 226 nm mdpi.com and 223 nm for a related compound mdpi.com. Another study reported a λmax at 255.5 nm for methimazole in a methanol:distilled water mixture (50:50) ijsrst.com. In 0.1 N sulfuric acid, UV maxima were observed at 211 nm and 251.5 nm. nih.gov Methimazole in chloroform (B151607) shows a maximum absorption at 267 nm. nih.gov

UV-Vis spectrophotometry, including zero-order and first derivative methods, has been developed and validated for the quantification of methimazole in samples and tablets. ijsrst.comdergipark.org.tr Linear calibration curves have been obtained by plotting absorbance values against concentration. dergipark.org.tr For instance, a linear range of 2.0-24.0 µg/mL with a correlation coefficient of 0.9990 has been reported using direct absorbance measurement in methanol. dergipark.org.tr Another study found a linear range of 10-60 µg/mL ijsrst.com. A method based on the formation of a methimazole-Fe(III) chelate showed a maximum absorption at 400 nm and a linear range of 2.5-30 µg/mL. researchgate.net

UV-Vis Spectrophotometry Data for Methimazole

| Solvent/Method | λmax (nm) | Linear Concentration Range (µg/mL) | Correlation Coefficient (R²) | Source |

| Methanol | 226 | - | - | mdpi.com |

| Methanol (related compound) | 223 | - | - | mdpi.com |

| Methanol:Distilled Water (50:50) | 255.5 | 10-60 | - | ijsrst.com |

| 0.1 N Sulfuric Acid | 211, 251.5 | - | - | nih.gov |

| Chloroform | 267 | - | - | nih.gov |

| Methanol (Zero-order) | 260.0 | 2.0-24.0 | 0.9990 | dergipark.org.tr |

| Methanol (First derivative) | 269.0 | 2.0-24.0 | - | dergipark.org.tr |

| Silicomolybdenum Blue complex | 730 | 8.0-160.0 | 0.9998 | e3s-conferences.org |

| Methimazole-Fe(III) chelate | 400 | 2.5-30 | - | researchgate.net |

| Multivariate UV-Vis Spectrophotometry | 252 | 35-65 | 0.999 | ijbpas.com |

Electrochemical Methods in this compound Research

Electrochemical methods offer sensitive and versatile approaches for studying the redox behavior and quantification of methimazole.

Voltammetric and Polarographic Studies of this compound

Voltammetry and polarography are key electrochemical techniques used to investigate the oxidation and reduction processes of methimazole.

Studies have explored the electrochemical behavior of methimazole using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). researchgate.netlew.rotandfonline.comekb.egmdpi.comresearcher.liferesearchgate.netresearchgate.net Methimazole exhibits an irreversible oxidation peak in various supporting electrolytes. lew.roekb.eg The oxidation process at mercury electrodes can correspond to the formation of mercury salts or soluble complexes depending on the pH. tandfonline.com At solid electrodes, oxidation occurs at more positive potentials. tandfonline.com

Various modified electrodes, such as MoO2/Cu-NPGF and bismuth(III) oxide modified gold electrodes, have been developed to enhance the electrochemical oxidation of methimazole, leading to increased sensitivity and lower detection limits. researchgate.netlew.ro Linear relationships between peak current and methimazole concentration have been established using these techniques for quantitative determination in various matrices, including pharmaceutical products and potentially biological samples. researchgate.netekb.egresearcher.liferesearchgate.netresearchgate.net

Voltammetric and Polarographic Findings for Methimazole

| Technique | Electrode Type | Supporting Electrolyte/pH | Observed Peak Potential (vs. reference electrode) | Linear Concentration Range | Detection Limit | Source |

| Cyclic Voltammetry (CV) | Mercury drop electrode | 0.1 M Sulfuric Acid | Anodic peak observed | - | - | ekb.eg |

| Cyclic Voltammetry (CV) | MoO2/Cu-NPGF | - | Anodic over-potential decrease | 1.0 × 10⁻⁸ to 3.0 × 10⁻⁵ mol/L | 3.5 × 10⁻⁹ mol/L | researchgate.net |

| Cyclic Voltammetry (CV) | Bismuth(III) oxide modified gold electrode | 1 mM K₃[Fe(CN)₆] in 0.1 M KCl | ~0.72 V (anodic peak) | - | - | lew.ro |

| Differential Pulse Voltammetry (DPV) | - | - | - | 7.0-130 μM | - | researchgate.net |

| Differential Pulse Polarography (DPP) | Mercury electrode | 0.1 M H₂SO₄ (10% ethanol) | - | 1 × 10⁻⁶ to 1 × 10⁻⁴ M | - | tandfonline.com |

| Differential Pulse Polarography (DPP) | Static mercury drop electrode | 0.1 M Sulfuric Acid | 0.10 V (anodic peak) | 5-80 µg/mL | - | researcher.life |

| Differential Pulse Voltammetry (DPV) | Modified electrode (for sub-micromolar amounts) | - | - | - | Sub-micromolar amounts | researchgate.net |

| Square Wave Voltammetry (SWV) | Hanging mercury drop electrode (HMDE) | - | Cathodic peak (0.02 V vs. SCE), Anodic peak (0.09 V vs. SCE) | - | - | mdpi.com |

| Square Wave Voltammetry (SWV) | HMDE | 0.1 M H₂SO₄ (10% ethanol) | - | 5 × 10⁻⁷ to 6 × 10⁻⁵ M | - | tandfonline.com |

| Square Wave Voltammetry (SWV) | Static mercury drop electrode | 0.1 M Sulfuric Acid | 0.10 V (anodic peak) | 5-80 µg/mL | - | researcher.life |

| Square Wave Voltammetry (SWV) | Fluorine-doped tin oxide electrodes | Buffer at pH 3.0 | Anodic peak | 6 × 10⁻⁶ to 240 × 10⁻⁶ mol/L | - | researchgate.net |

| Square Wave Voltammetry (SWV) | - | 0.1 mol/l Tris-HCl buffer (pH 7.2) | Well-defined oxidation peak at 255 mV | 1-700 µmol/l | 0.5 µmol/l | researchgate.net |

| Amperometry | BDDE | - | - | 0.5–50 µmol/L | 10 nmol/L | researchgate.net |

Potentiometric and Conductometric Investigations

Potentiometric and conductometric methods can also be applied to the study of methimazole.

Potentiometric titration has been used for the determination of methimazole in alkaline medium, involving its reaction with iodine. researchgate.netnih.gov A stoichiometric reaction was observed within a specific concentration range of sodium hydroxide. researchgate.net Potentiometric methods have been established for methimazole analysis. ekb.egresearchgate.net

Crystallographic and Thermal Analysis of this compound Compounds

Crystallographic and thermal analysis techniques are essential for determining the solid-state structure and thermal properties of methimazole and its related compounds.

Single-Crystal X-Ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms in methimazole crystals, providing detailed information about bond lengths, angles, and intermolecular interactions.

Single-crystal X-ray diffraction has been used to analyze the structures of methimazole-related substances, including an iodide salt and a disulfide derivative. mdpi.comresearchgate.net These studies provide information on crystal system, space group, and geometric parameters. For example, a methimazole impurity in the form of an iodide salt was found to crystallize in the monoclinic space group P2₁/c. mdpi.comresearchgate.net A disulfide derivative crystallized in the monoclinic C2/c space group. mdpi.comresearchgate.net

The crystal structure of a methimazole-based ionic liquid, 1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-3-ium bromide, has been determined by single-crystal X-ray diffraction, confirming its monoclinic (P2₁/c) symmetry and revealing hydrogen bonding interactions within the crystal lattice. scienceopen.comiucr.orgresearchgate.net This analysis also provided evidence that methimazole reacted through the thione tautomer in this specific reaction. scienceopen.comiucr.orgresearchgate.net

Single-crystal X-ray diffraction has also been used to characterize different crystal forms (anhydrous and hydrated) of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane, a related substance formed from methimazole. mdpi.com These analyses confirmed the structures and space groups of the different forms. mdpi.com

Selected Crystallographic Data for Methimazole and Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters (Å, °) | Source |

| Methimazole impurity C (iodide salt, C₅H₉IN₂S) | Monoclinic | P2₁/c | - | mdpi.comresearchgate.net |

| 2,2′-disulphanylbis(1-methyl-1H-imidazole) (C₈H₁₀N₄S₂) | Monoclinic | C2/c | - | mdpi.comresearchgate.net |

| 1-methyl-2-(prop-2-en-1-ylsulfanyl)-1H-imidazol-3-ium bromide (C₇H₁₁N₂S⁺·Br⁻) | Monoclinic | P2₁/c | a = 10.8692(7), b = 7.4103(5), c = 12.8551(9), β = 104.006(7) | scienceopen.comiucr.orgresearchgate.net |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate ([C₁₀H₁₆N₄S₂]Cl₂·4(H₂O)) | Monoclinic | P2₁/c | - | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate (C₁₀H₁₄N₄S₂·2(H₂O)) | Trigonal | R-3 | - | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane anhydrous (C₁₀H₁₄N₄S₂) | Monoclinic | P2₁/c | - | mdpi.com |

| New polymorph of 1-methyl-4-imidazoline-2-thione | Monoclinic | - | - | researchgate.net |

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal behavior of methimazole and its derivatives, including melting points and dehydration processes. mdpi.commdpi.com For instance, DSC and TGA were used to study the dehydration of a dihydrate form of a methimazole derivative, showing its melting point and water loss. mdpi.com

Selected Thermal Analysis Data

| Compound | Technique | Observation | Temperature (°C) | Source |

| Methimazole-related substance (compound 2b) | DSC | Melting point (onset) | 145 | mdpi.com |

| Methimazole-related substance (compound 3) | DSC | Melting point (onset) | 131 | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate (compound 2c) | DSC, TGA | Melts, loses water | 65 (melts), up to 120 (loses water) | mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane anhydrous (compound 2a) | DSC | Melting point (onset) | 89 | mdpi.com |

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial thermal analysis techniques employed in the characterization of chemical compounds like this compound. These methods provide valuable insights into the thermal behavior, phase transitions, and decomposition characteristics of a substance as a function of temperature tainstruments.comlabmanager.com. DSC measures the heat flow associated with temperature changes, revealing events such as melting, crystallization, and glass transitions, while TGA measures the change in mass of a sample as it is heated, indicating decomposition, dehydration, or loss of volatile components labmanager.commooreanalytical.comslideshare.net. The combined use of DSC and TGA allows for a comprehensive understanding of both the physical transformations and chemical decomposition occurring upon heating tainstruments.comlabmanager.com.

Research involving this compound and related substances has utilized DSC and TGA to determine key thermal properties. For instance, in studies characterizing impurities of Methimazole (a synonym for Thiamazole, PubChem CID 1349907, which is structurally related to compounds that might be referred to as "this compound" in broader contexts), thermal analysis has been instrumental mdpi.comresearchgate.netcolab.ws. One study reported the thermal analysis of a compound structurally related to Methimazole, identified as 2,2′-disulfanylbis(1-methyl-1H-imidazole) (PubChem CID 6604471 is associated with a compound named this compound, which is different from Methimazole/Thiamazole, PubChem CID 1349907; the search results discuss Methimazole and its related substances, including a disulfide compound, PubChem CID 6604471 is 2-methoxycarbonylamino-5-isopropylthio-1H-benzimidazole, mentioned as this compound in one source latoxan.com. It is important to note the potential for confusion between these distinct compounds. The search results primarily provide detailed thermal analysis data for Methimazole (Thiamazole, CID 1349907) and its related substances, particularly a disulfide compound, rather than the compound specifically identified by PubChem CID 6604471 as "this compound". Given the user's request for "this compound" and the provided PubChem CID table requirement, and the search results focusing on Methimazole (CID 1349907) and a related disulfide (implied in the context of Methimazole impurities), the following data pertains to these compounds as found in the search results.) mdpi.comresearchgate.netcolab.ws.

In one study, DSC analysis of a Methimazole-related disulfide compound (C₈H₁₀N₄S₂, PubChem CID for this specific disulfide was not explicitly provided in the search results, but it is discussed as an oxidation product of Methimazole) showed a melting point (onset) at 131 °C mdpi.com. This value was noted to differ from previously reported melting points for this substance mdpi.com. The thermal analysis was conducted using a DSC instrument under an inert nitrogen atmosphere with a specific heating rate mdpi.com.

Another study investigating a dihydrate form of a Methimazole-related substance (C₁₀H₁₄N₄S₂·2(H₂O)) utilized DSC and TGA. DSC and TGA data indicated that this compound melts at 65 °C and undergoes water loss up to 120 °C researchgate.netresearchgate.net. Upon cooling to room temperature, the anhydrous form was obtained researchgate.net. The TGA analysis specifically measured the weight loss associated with the dehydration process researchgate.net.

For Methimazole itself (PubChem CID 1349907), a melting point of 146 °C is reported wikipedia.org. Supporting information for a study on the scalable process of Methimazole synthesis mentions the inclusion of DSC and TGA data for Methimazole (Compound-1) acs.orgdoi.org. While the detailed data from this supporting information was not directly extracted in the search snippets, its mention confirms the application of these techniques for characterizing Methimazole acs.orgdoi.org.

The instrumentation and parameters used in these analyses are critical for obtaining accurate and reproducible results. Typical setups involve using aluminum crucibles and performing the analysis under a nitrogen atmosphere to prevent oxidative decomposition mdpi.com. Heating rates are also a significant parameter, commonly set at 10 °C/min mdpi.com.

Here are some reported thermal data points for Methimazole and related substances from the search results:

| Compound | Technique | Event | Temperature (°C) | Notes | Source |

| Methimazole (Thiamazole) | DSC | Melting | 146 | Reported melting point | wikipedia.org |

| Methimazole-related disulfide (C₈H₁₀N₄S₂) | DSC | Melting | 131 (onset) | Different from literature values | mdpi.com |

| Methimazole-related substance dihydrate (C₁₀H₁₄N₄S₂·2H₂O) | DSC | Melting | 65 | Accompanied by water loss | researchgate.netresearchgate.net |

| Methimazole-related substance dihydrate (C₁₀H₁₄N₄S₂·2H₂O) | TGA | Water Loss | Up to 120 | Dehydration occurs | researchgate.netresearchgate.net |

These examples demonstrate the utility of DSC and TGA in understanding the thermal behavior of this compound and its related compounds, providing crucial data on melting points, phase transitions, and decomposition characteristics.

Elucidation of Methiazole S Molecular and Cellular Mechanisms

Enzymatic Inhibition and Biochemical Pathways

Methiazole (B73) exerts its biological effects primarily through the inhibition of enzymes involved in critical biochemical pathways. The most significant of these is the pathway responsible for thyroid hormone synthesis, mediated by thyroid peroxidase.

Thyroid Peroxidase (TPO) Inhibition: Mechanistic Insights

Thyroid peroxidase (TPO) is a heme-containing enzyme located at the apical membrane of thyroid follicular cells. It catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosines to form the thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This compound's interaction with TPO disrupts these processes, thereby reducing thyroid hormone production.

This compound functions as a competitive substrate for TPO, interfering with the enzyme's ability to catalyze the iodination of thyroglobulin. In this competitive interaction, this compound is itself a substrate for TPO and becomes iodinated, effectively competing with tyrosine residues on thyroglobulin for available iodine and the enzyme's active site. drugbank.compatsnap.com This competition hinders the normal iodination process necessary for thyroid hormone synthesis.

A key aspect of this compound's interaction with TPO involves the enzyme's heme group. TPO is a heme peroxidase, and its catalytic activity is dependent on the iron atom within the heme moiety. Studies suggest that the sulfur atom within the this compound structure can interact directly with the iron atom at the center of TPO's heme molecule. drugbank.comnih.govpharmacompass.com This interaction is proposed to inhibit the enzyme's ability to effectively iodinate tyrosine residues. Structural studies of lactoperoxidase (LPO), an enzyme with significant homology to TPO, complexed with methimazole (B1676384) (this compound), have provided insights into this interaction. These studies revealed that methimazole binds tightly within the substrate-binding cleft near the heme moiety, suggesting similar interactions likely occur with TPO. nih.govnih.gov

The inhibitory action of this compound on TPO is closely linked to the oxidative reactions catalyzed by the enzyme. TPO utilizes hydrogen peroxide (H2O2) to oxidize iodide to an active iodinating species. This compound interferes with this process. This compound can be oxidized by thyroid peroxidase in the presence of H2O2. researchgate.net This oxidation is crucial for its inhibitory activity. The interaction involves the peroxidase-catalyzed oxidation of this compound, leading to the formation of reactive intermediates that can inactivate TPO. researchgate.net Unlike some other inhibitors, the inhibition by methimazole (this compound) may not be readily reversed by increasing H2O2 concentration, suggesting a more stable interaction with the enzyme. researchgate.net

Inhibition of Other Enzyme Systems by this compound

Beyond its well-established effects on TPO, this compound has also been shown to interact with and inhibit other enzyme systems, including flavoprotein monooxygenases.

Flavoprotein monooxygenases (FMOs) are a family of enzymes involved in the metabolism of various xenobiotics and endogenous compounds, often catalyzing the oxygenation of nucleophilic heteroatoms like sulfur and nitrogen. This compound has been identified as a substrate and inhibitor of FMOs. ucl.ac.ukscbt.comwikipedia.orgnih.govoup.com Specifically, this compound can act as a substrate for FMO-mediated S-oxygenation, leading to the formation of a sulfenic acid metabolite. ucl.ac.ukscbt.com This metabolite can subsequently interact with and potentially inactivate FMOs or other proteins, including cytochrome P450 enzymes. ucl.ac.ukcapes.gov.br this compound has been used experimentally as a competitive inhibitor to distinguish FMO-mediated metabolism from that catalyzed by cytochrome P450 enzymes. ucl.ac.uknih.govoup.com Studies have shown that methimazole (this compound) can competitively suppress the metabolism of other compounds by human FMO3. researchgate.netresearchgate.net Research indicates that methimazole may bind to FMO3 by pi-stacking above the isoalloxazine ring of the FAD cofactor. researchgate.netresearchgate.net

Data regarding the IC50 values for methimazole's inhibition of FMO activity have been reported. For instance, methimazole inhibited the formation of a sulfoxide (B87167) metabolite by FMO with an IC50 of 60.2 ± 16.2 μM in human liver microsomes in one study. washington.edu

| Enzyme System | Interaction Type | Key Mechanism | Relevant Data (Example) |

| Thyroid Peroxidase (TPO) | Inhibition | Competitive substrate, Heme-iron interaction, Peroxidase-catalyzed oxidation | Binding to active site, Interference with iodination. drugbank.compatsnap.comnih.govpharmacompass.comnih.govnih.gov |

| Flavoprotein Monooxygenase (FMO) | Substrate & Inhibition | S-oxygenation, Competitive inhibition, Interaction with FAD cofactor | IC50 for FMO inhibition ~60.2 μM. ucl.ac.ukscbt.comwikipedia.orgnih.govoup.comresearchgate.netresearchgate.netwashington.edu |

Tyrosinase Inhibition Kinetics

Based on the available research, detailed information specifically on the tyrosinase inhibition kinetics of methimazole is not present within the scope of the provided search results. The primary enzymatic target discussed in relation to methimazole's mechanism of action is thyroid peroxidase. nih.govguidetopharmacology.orgmims.comnih.goviarc.frelsevier.es

Immunomodulatory and Anti-inflammatory Mechanisms

Methimazole demonstrates immunomodulatory and anti-inflammatory properties through various pathways, impacting cytokine signaling, adhesion molecule expression, and immune cell functions. nih.govresearchgate.netnih.govtouchendocrinology.comsav.skacs.orgcore.ac.uktandfonline.comkarger.commdpi.com

Modulation of Cytokine Signaling Pathways (e.g., IFN-γ/JAK/STAT)

Methimazole has been shown to influence the interferon-gamma (IFN-γ) signaling pathway, particularly in thyroid cells. MMI inhibits the full activation of the IFN-γ-induced Janus kinase (JAK)/STAT signaling pathway in FRTL-5 thyroid cells. researchgate.netnih.gov This inhibition involves preventing the IFN-γ and hydrogen peroxide (H₂O₂) mediated reversible inactivation of phosphatases. researchgate.netnih.gov Furthermore, MMI can modulate the function of the transcription factor STAT1, which binds to the IFN-γ activated site of the ICAM-1 promoter. researchgate.netnih.gov By modulating STAT1, MMI inhibits the transcription of the intercellular adhesion molecule-1 (ICAM-1) gene. researchgate.netnih.gov

Regulation of Adhesion Molecule Expression (e.g., ICAM-1, MHC)

Methimazole affects the expression of adhesion molecules, notably Intercellular Adhesion Molecule-1 (ICAM-1) and Major Histocompatibility Complex (MHC) proteins. Studies indicate that MMI inhibits the transcription of the ICAM-1 gene by modulating STAT1 function. researchgate.netnih.gov A reduction in immune molecules, including intracellular adhesion molecule 1, has been observed over time, suggesting a potential alleviation of immune-related issues. nih.gov Methimazole has also been shown to downregulate the expression of MHC class I and II genes. touchendocrinology.com While MMI may have an immunosuppressive effect through the inhibition of MHC class I and II expressions on antigen-presenting cells, studies on dendritic cells suggest they may not be the primary target for this effect. tandfonline.com

Influence on Immune Cell Responses in Vitro

In vitro studies have investigated the influence of methimazole on various immune cell responses. MMI has been reported to inhibit lymphocyte proliferation in vitro. researchgate.net However, other studies failed to demonstrate any effect of MMI on T cell proliferation in vitro, regardless of the activation pathway used. nih.gov These studies also indicated that interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ) production by PHA-stimulated T cells were substantially unaffected by the drug, as was IL-1 production by accessory cells. nih.gov A slight reduction in PHA-induced IL-2 receptor expression was observed. nih.gov The supposed "immunosuppressive" effect of methimazole is unlikely to operate directly on T lymphocytes according to some findings. nih.gov Methimazole may affect B cells and potentially accessory cell function. nih.gov Studies on macrophages and lymphocytes from MMI-treated mice have shown suppressive effects that correlated with thyroid hormone levels. core.ac.uk

Antioxidant Properties and Reactive Oxygen Species Scavenging

Methimazole possesses antioxidant properties and can scavenge reactive oxygen species (ROS). elsevier.esresearchgate.netnih.govsav.skacs.orgsemanticscholar.orgnih.gov This contributes to its effects beyond thyroid hormone synthesis inhibition. researchgate.netnih.gov

Direct Hydrogen Peroxide (H2O2) Scavenging Mechanisms

Methimazole rapidly eliminates H₂O₂ produced by IFN-γ treatment in thyroid cells. researchgate.netnih.gov This scavenging action inhibits the H₂O₂-mediated phosphorylation of tyrosine 701 in STAT1. researchgate.netnih.gov MMI also eliminates H₂O₂ in vitro. researchgate.netnih.gov The mechanism involves MMI facilitating electron transfer from NADPH to H₂O₂, utilizing thioredoxin or glutathione (B108866), thereby fulfilling a role similar to peroxiredoxin or glutathione peroxidase. researchgate.netnih.gov This direct scavenging of H₂O₂ contributes to the inhibition of the full activation of the IFN-γ-induced JAK/STAT signaling pathway. researchgate.netnih.gov

Data Tables

While specific quantitative data tables with inhibition constants (e.g., IC50 values for tyrosinase) were not consistently available across the search results for direct inclusion, the following points summarize key findings regarding concentrations and effects:

Methimazole concentrations of 10⁻⁶–10⁻⁴ M did not change basal- and maturation signal-induced levels of cell surface marker expressions (MHC class I and II, CD86, CD40, DEC205) or proinflammatory cytokine IL-6 release in a dendritic cell-containing population in vitro. tandfonline.com

Methimazole had a marked inhibitory action on prostaglandin (B15479496) H synthase (IC₅₀ = 10 µmol/l), inhibiting the peroxidase (IC₅₀ = 330 µmol/l). karger.com

Mimicry of Peroxiredoxin and Glutathione Peroxidase Activity

Studies have indicated that the compound Methimazole exhibits antioxidant properties and can mimic the activity of certain antioxidant enzymes, specifically peroxiredoxin and glutathione peroxidase. This mimicry involves facilitating electron transfer from NADPH to hydrogen peroxide (H₂O₂) using thioredoxin or glutathione. nih.govresearchgate.net This action allows the compound to fulfill a role similar to that of peroxiredoxin or glutathione peroxidase in the detoxification of H₂O₂. nih.govresearchgate.net

Furthermore, this compound has been shown to rapidly eliminate H₂O₂ in vitro and in thyroid cells treated with interferon-gamma (IFN-γ). nih.govresearchgate.net By scavenging H₂O₂, it can inhibit H₂O₂-mediated phosphorylation of STAT1, a transcription factor involved in the IFN-γ signaling pathway. nih.govresearchgate.net This scavenging activity contributes to the compound's antioxidant and potential immunomodulatory effects observed in certain cell types. nih.govresearchgate.net

Research comparing Methimazole to its selenium analogue (MSeI) in inhibiting lactoperoxidase (LPO) activity revealed differences in their mechanisms. While MSeI inhibits LPO by reducing H₂O₂, an effect that can be reversed by increasing H₂O₂, the inhibition by Methimazole is not reversed by increasing H₂O₂ concentration, leading to a complete inactivation of the enzyme. researchgate.netnih.gov The reversible inhibition by some selenium derivatives is correlated with their glutathione peroxidase activity, suggesting that these selenium compounds may offer protection against oxidative damage. researchgate.netnih.gov

Methimazole has also been shown to inhibit the catalytic activity of certain peroxidases in vitro in a dose-dependent manner. bmbreports.org This inhibition was observed in studies investigating the antioxidant effects of other compounds, where Methimazole was used as a peroxidase inhibitor. bmbreports.org

Neurobiological Effects and Astrocyte Modulation

Astrocytes, the most abundant glial cells in the central nervous system (CNS), undergo significant changes in response to injury and disease, a process known as reactive astrogliosis. These changes include cellular hypertrophy, migration, proliferation, and the upregulation of specific protein expression, such as glial fibrillary acidic protein (GFAP). nih.govscite.aiphysiology.orgresearchgate.net Reactive astrogliosis plays a role in wound healing and scar formation in the CNS, which can act as a physical barrier but may also impede axonal regeneration. nih.govscite.airesearchgate.net Modulating astrocytic activation could potentially provide a window for axonal growth after CNS injury. nih.govscite.ai

Studies have investigated the effects of Methimazole on astrocyte behavior and protein expression in the context of neurobiological responses.

Regulation of Glial Fibrillary Acidic Protein (GFAP) Expression

Research indicates that Methimazole can effectively inhibit the expression of GFAP in astrocytes under both physiological and pathological conditions. nih.govscite.ai In in vitro scratch wound models using primary cultures of cerebral cortical astrocytes, Methimazole treatment was found to inhibit GFAP protein expression. nih.govscite.aisciencegate.app This inhibition of GFAP upregulation by Methimazole was also observed to be significantly linked to the reduction of extracellular signal-regulated kinase (ERK) phosphorylation in astrocytes. nih.govscite.airesearchgate.net The ability of Methimazole to inhibit astrocytic activation following CNS injury may involve reducing ERK phosphorylation. nih.govscite.ai

Studies in animal models have also explored the impact of induced hypothyroidism, often using Methimazole, on GFAP expression. Hypothyroidism induced by Methimazole administration in rats was associated with decreased GFAP expression in the fetal brain. bioscientifica.com In a model involving diabetic fatty rats, Methimazole treatment significantly decreased GFAP immunoreactivity in certain brain regions, although the number of GFAP-immunoreactive astrocytes did not change. nih.gov This suggests that while the number of astrocytes might not be affected, their GFAP expression and potentially their morphology are altered by Methimazole-induced hypothyroidism. nih.gov

Table 1: Effect of Methimazole on GFAP Expression in In Vitro Scratch Wound Model nih.govscite.ai

| Condition | GFAP Protein Expression Level (Relative to Control) |

| Control | Baseline |

| Scratch | Increased |

| Scratch + Methimazole | Inhibited Increase (Lower than Scratch) |

Impact on Extracellular Matrix Component Expression (e.g., Brevican)

The extracellular matrix (ECM) in the brain is crucial for neuronal function and plasticity. Brevican (B1176078), a chondroitin (B13769445) sulfate (B86663) proteoglycan, is a significant component of the brain's ECM, particularly enriched in the perisynaptic space. nih.govresearchgate.net It plays a role in synaptic transmission. nih.govresearchgate.net

Research investigating the effects of Methimazole on components of the glial scar, which involves ECM remodeling, has indicated that Methimazole can inhibit the upregulation of brevican protein. researchgate.net This finding suggests that, in addition to modulating astrocytic reactivity markers like GFAP, Methimazole may also influence the composition of the ECM by affecting the expression of components such as brevican in the context of CNS injury responses. researchgate.net

Astrocytic Migration and Cellular Responses in Injury Models

Astrocytic migration is a critical aspect of the response to CNS injury, contributing to glial scar formation. nih.govscite.airesearchgate.net Studies using in vitro scratch wound models have demonstrated that Methimazole can inhibit the migration of astrocytes. nih.govscite.aisciencegate.app By prolonging the latency of wound healing in these cultures, Methimazole's inhibitory effect on astrocyte migration becomes evident. nih.govscite.ai

The cellular responses of astrocytes to injury, including migration and the upregulation of proteins like GFAP, are complex and involve various signaling pathways. The observed inhibition of GFAP expression and migration by Methimazole in scratched astrocyte cultures is associated with the significant inhibition of scratch-induced ERK phosphorylation. nih.govscite.airesearchgate.net This suggests that the modulatory effects of Methimazole on astrocytic activation and migration in injury models may be mediated, at least in part, through the ERK signaling pathway. nih.govscite.airesearchgate.net

Table 2: Effect of Methimazole on Astrocyte Migration in In Vitro Scratch Wound Model nih.govscite.ai

| Condition | Wound Healing Latency | Astrocyte Migration |

| Control | Shorter | Normal |

| Scratch | Shorter (Migration) | Increased |

| Scratch + Methimazole | Prolonged | Inhibited |

Computational and in Silico Investigations of Methiazole

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein, thereby providing insights into the binding affinity and interaction modes. Studies involving methiazole (B73) have frequently utilized this method to explore its interactions with various target proteins.

Binding Affinity Predictions for Target Enzymes (e.g., TPO, FMO)

Molecular docking simulations have been employed to predict the binding affinity of this compound (often referred to as methimazole (B1676384) in the context of anti-thyroid activity) to key enzymes like Thyroid Peroxidase (TPO) and Flavin-containing Monooxygenase (FMO). For instance, studies investigating the interaction of methimazole with lactoperoxidase (LPO), an enzyme structurally similar to TPO, have reported binding affinity scores. One study showed a binding affinity of -4.10 kcal/mol for methimazole with lactoperoxidase nih.gov. Another study comparing methimazole and propylthiouracil (B1679721) binding to TPO reported binding free energies calculated using MM-PBSA/GBSA methods, indicating strong binding for both compounds longdom.org. Methimazole is also described as a high-affinity substrate of human FMO3 (hFMO3) nih.govresearchgate.net.

Data Table: Predicted Binding Affinities

| Target Enzyme | Ligand | Binding Affinity (kcal/mol) | Method | Source |

| Lactoperoxidase | Methimazole | -4.10 | Molecular Docking | nih.gov |

| TPO | Methimazole | -11.05 (PBTOT) | MM-PBSA | longdom.org |

| TPO | Methimazole | -9.43 (GBTOT) | MM-GBSA | longdom.org |

| hFMO3 | Methimazole | High affinity | In vitro/silico | nih.govresearchgate.net |

Identification of Key Residues and Interaction Modes

Molecular docking and interaction studies have identified specific amino acid residues involved in the binding of this compound to its target proteins. In the case of TPO and the analogous LPO, methimazole has been shown to bind within the substrate-binding cleft on the distal heme side. Key interactions include those with the heme moiety and hydrophobic interactions with residues such as Arg255, Glu258, Leu262, Gln105, and His109 in LPO, which are conserved in TPO nih.gov. Other studies on TPO highlight interactions with Asp238, His239, Phe243, Thr487, and His494 through hydrophobic interactions, and the formation of stable hydrogen bonds with residue Arg491 longdom.orgresearchgate.net. The sulfur atom of methimazole is considered important for its interactions with LPO/TPO nih.govresearchgate.net.

For hFMO3, studies indicate that methimazole pi-stacks above the isoalloxazine ring of the FAD cofactor and may form hydrogen bonds with the Asp91 residue nih.govresearchgate.net.

Molecular docking has also explored methimazole's interactions with HLA proteins, identifying potential interactions with residues around the F-pocket, including positions 77, 80, 81, 84, 123, 95, 116, 124, 143, and 147. Hydrophobic interactions with the thiocarbonyl group and interactions with nitrogen atoms have been observed plos.org. Specific hydrogen bonds with Thr-143 in HLA-A02:01 and with Met 122 and Gln 139 in HLA-C01:139 have also been reported researchgate.net.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of protein-ligand complexes. MD simulations have been applied to study the complexes of this compound with various proteins.

Conformational Dynamics of this compound-Protein Complexes

MD simulations have been used to assess the conformational dynamics of proteins upon binding with this compound. Parameters such as Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are commonly analyzed to monitor the stability and compactness of the protein-ligand complexes over the simulation period scispace.comsemanticscholar.orgmdpi.com. Studies have shown that protein models can remain stable when complexed with ligands like methimazole, with average RMSD values often below a certain threshold (e.g., 2.0 Å) semanticscholar.org. Analysis of Rg values can indicate changes in the compactness of the protein structure upon ligand binding semanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design (SBDD)

Computational studies involving this compound extend to Quantitative Structure-Activity Relationship (QSAR) analysis and Structure-Based Drug Design (SBDD). QSAR aims to establish a relationship between the structural properties of compounds and their biological activity, while SBDD utilizes the 3D structure of the target protein to design or discover new ligands with desired properties.

QSAR studies have been conducted on this compound and its derivatives to correlate their structural features with their anti-thyroid activity and other potential biological effects semanticscholar.orgresearchgate.netprobes-drugs.orgresearchgate.net. These studies can help identify key molecular descriptors that influence activity.

SBDD approaches, often integrating molecular docking and MD simulations, have been employed to design novel compounds based on the binding modes and interactions of this compound with target proteins like TPO and others involved in autoimmune disorders researchgate.netnih.govresearchgate.netpcbiochemres.com. By understanding how this compound interacts at the molecular level, researchers can rationally design new molecules with potentially improved binding affinities or selectivity. For instance, based on the crystal structure of LPO complexed with methimazole, modifications to the methimazole structure, such as replacing the sulfur atom, have been suggested to potentially improve binding affinity to LPO/TPO nih.gov.

Prediction of Biological Activities of this compound Derivatives

In the context of methimazole (a closely related compound to this compound), computational studies, including density functional theory (DFT) calculations, molecular electrostatic potential (MEP) analysis, and Hirshfeld investigations, have been used to study the surface properties of the compound to identify reactive surfaces crucial for determining biological activities. researchgate.net Based on the information from methimazole and similar drugs, new compounds with potentially enhanced activity have been designed using in silico techniques, and their docking scores have been evaluated. researchgate.net Molecular docking studies have also been performed to understand the interactions of designed compounds with target proteins. researchgate.net

Design Principles for Novel this compound Analogues

The design of novel this compound analogues often involves utilizing computational approaches to guide structural modifications aimed at achieving desired biological activities or improving properties. Based on the structural features and biological activities of existing compounds like methimazole and related thiourea (B124793) derivatives, in silico design techniques are employed to propose new structures. researchgate.nettandfonline.commdpi.com These design principles can involve modifying substituents on the core structure or incorporating fused rings to investigate the impact on activity. mdpi.com Computational studies, including molecular docking and dynamics simulations, are used to evaluate the potential interactions of designed analogues with biological targets and assess their potential efficacy. researchgate.net The goal is to identify compounds with improved binding affinities or other favorable characteristics. researchgate.net

In Silico Toxicology and Mutagenicity Predictions

In silico methods are increasingly used for the prediction of the toxicological profiles of chemical compounds, including this compound and its related substances. This is particularly important for assessing potential mutagenicity and evaluating the toxicity of impurities.

(Q)SAR Model Applications for Genotoxicity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are widely applied for the in silico assessment of genotoxicity and mutagenicity. researchgate.netdergipark.org.trresearchgate.net These models utilize the chemical structure of a compound to predict its potential to cause genetic damage. The International Council for Harmonisation (ICH) M7 guideline recommends the use of two complementary (Q)SAR models for the assessment of bacterial mutagenicity. researchgate.netresearchgate.netmdpi.com Software tools incorporating (Q)SAR models, such as Derek, Sarah, Nexus, and CaseUltra, are used to predict mutagenicity by identifying structural alerts and applying statistical models. researchgate.netmdpi.com Studies on methimazole-related substances have used these (Q)SAR models and found the absence of structural alerts, classifying them as non-mutagenic according to ICH M7 guidelines. mdpi.com

Interactive Table 1: (Q)SAR Model Applications for Mutagenicity Prediction of Methimazole-Related Substances

| Compound | (Q)SAR Model Used | Prediction Outcome | ICH M7 Class (if applicable) | Source |

| Methimazole Impurity C | Derek, Sarah, Nexus, CaseUltra | Non-mutagenic | Class 5 | mdpi.com |

| Methimazole Disulfide | Derek, Sarah, Nexus, CaseUltra | Non-mutagenic | Class 5 | mdpi.com |

| Other Impurities (2a, 2b, 3) | Derek version 6.3.0, Sarah version 3.3.0, Nexus version 2.6.0, CaseUltra version 1.9.0.8 | Non-mutagenic | Class 5 | mdpi.com |

Note: Impurities 2a, 2b, and 3 are specific methimazole impurities discussed in Source mdpi.com.

Computational Approaches for Impurity Toxicity Evaluation

Computational approaches are also valuable for evaluating the potential toxicity of impurities present in pharmaceutical substances like this compound. Assessing the toxicity of impurities is a critical aspect of pharmaceutical regulations. researchgate.netmdpi.com In silico methods, including (Q)SAR models, are used to predict the mutagenicity and other toxicological endpoints of impurities. researchgate.netnih.gov This helps in the toxicological risk assessment to ensure patient safety. researchgate.net Studies have specifically utilized in silico predictions for the bacterial mutagenicity of methimazole impurities, providing computational characterization alongside spectroscopic and structural analyses. mdpi.comresearchgate.netcolab.wsuniri.hr These evaluations contribute to classifying impurities based on their potential genotoxic risk. researchgate.netmdpi.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Methimazole | 1349907 |

| This compound | 6604471 |

| 1-Methyl-(2-methylthio)-1H-imidazole (Methimazole Impurity C) | Not explicitly listed for the base, but the hydroiodide salt is mentioned in relation to CID 1349907 and 42641318 uni.lu. The structure corresponds to a methylated methimazole. |

| 2,2′-disulphanylbis(1-methyl-1H-imidazole) (Methimazole Disulfide) | Not explicitly listed, but its structure is provided in mdpi.com. |

| Carbimazole (B1668351) | 31072 |

| Propylthiouracil | 6055 |

Computational and in silico methods have become indispensable tools in the study of chemical compounds, offering insights into their potential biological activities, designing novel structures, and predicting toxicological profiles. While information directly and solely focused on "this compound" (CID 6604471) in computational studies is limited in the provided search results, extensive in silico investigations have been conducted on the closely related compound Methimazole (CID 1349907) and its derivatives and impurities. These studies provide a strong framework for understanding the application of computational techniques to this class of sulfur-containing imidazole (B134444) derivatives.

Prediction of Biological Activities of this compound Derivatives

Computational approaches are valuable for predicting the potential biological activities of derivatives of this compound and related compounds. These in silico methods can help prioritize compounds for synthesis and experimental testing by suggesting likely bioactivities based on structural features.

Prediction of Biological Activities of this compound Derivatives

Studies employing computational techniques have explored the potential biological activities of thiazole-based derivatives, a class of compounds that includes the core structure of this compound. For instance, the PASS (Prediction of Activity Spectra for Substances) program has been utilized to predict the biological activity spectra of thiazole-based thiazolidinones, suggesting potential anti-inflammatory properties for some of these compounds. mdpi.com The position and nature of substituents on the thiazole (B1198619) ring were found to significantly influence the predicted anti-inflammatory activity. mdpi.com In the context of methimazole, computational studies involving density functional theory (DFT), molecular electrostatic potential (MEP), and Hirshfeld surface analysis have been conducted to understand the reactive surfaces that are essential for various biological activities. researchgate.net This computational analysis of methimazole has served as a basis for the in silico design of new compounds with potentially enhanced biological activity, evaluated through docking scores. researchgate.net

Design Principles for Novel this compound Analogues

Computational methods play a crucial role in the rational design of novel analogues of this compound and related structures. By understanding the structure-activity relationships through computational analysis, researchers can design new compounds with targeted properties. Based on the information derived from studies on methimazole and other thiourea derivatives, in silico design techniques are employed to propose novel structures. researchgate.nettandfonline.commdpi.com These design strategies may involve modifying existing substituents or incorporating new structural elements, such as fused rings, to explore their impact on biological activity. mdpi.com Computational tools, including molecular docking and molecular dynamics simulations, are used to predict how these designed analogues might interact with biological targets and to estimate their potential efficacy. researchgate.net The aim is to identify compounds with improved binding characteristics or other desirable pharmacological profiles. researchgate.net

In Silico Toxicology and Mutagenicity Predictions

In silico methods are increasingly integrated into the toxicological assessment of chemical compounds, offering a means to predict potential hazards like mutagenicity and to evaluate the toxicity of impurities.

(Q)SAR Model Applications for Genotoxicity Assessment

Quantitative Structure-Activity Relationship (QSAR) models are widely used for the in silico prediction of genotoxicity and mutagenicity. researchgate.netdergipark.org.trresearchgate.net These models correlate chemical structure with biological activity, including the potential to cause genetic mutations. Regulatory guidelines, such as the ICH M7, recommend the use of at least two complementary (Q)SAR models for assessing bacterial mutagenicity. researchgate.netresearchgate.netmdpi.com Software platforms that implement (Q)SAR models, including Derek, Sarah, Nexus, and CaseUltra, are employed to perform these predictions by identifying structural alerts associated with mutagenicity and applying statistical prediction models. researchgate.netmdpi.com In silico assessments of methimazole-related substances using these models have indicated the absence of structural alerts for mutagenicity, leading to their classification as non-mutagenic according to ICH M7 guidelines. mdpi.com

Interactive Table 1: In Silico Mutagenicity Predictions for Methimazole-Related Substances

| Compound | (Q)SAR Models Used | Prediction Outcome | ICH M7 Class |

| Methimazole Impurity C | Derek, Sarah, Nexus, CaseUltra researchgate.netmdpi.com | Non-mutagenic | Class 5 mdpi.com |

| Methimazole Disulfide | Derek, Sarah, Nexus, CaseUltra researchgate.netmdpi.com | Non-mutagenic | Class 5 mdpi.com |

| Other Methimazole Impurities (2a, 2b, 3) | Derek version 6.3.0, Sarah version 3.3.0, Nexus version 2.6.0, CaseUltra version 1.9.0.8 mdpi.com | Non-mutagenic | Class 5 mdpi.com |

Computational Approaches for Impurity Toxicity Evaluation

Computational approaches are essential for evaluating the potential toxicity of impurities found in pharmaceutical substances, contributing to a comprehensive toxicological risk assessment. researchgate.netmdpi.com In silico methods, particularly (Q)SAR models, are applied to predict the mutagenicity and other toxicological endpoints of these impurities. researchgate.netnih.gov This evaluation is crucial for ensuring patient safety and complying with pharmaceutical regulations. researchgate.netmdpi.com Specific studies have utilized in silico predictions to assess the bacterial mutagenicity of methimazole impurities, complementing experimental characterization methods. mdpi.comresearchgate.netcolab.wsuniri.hr These computational evaluations aid in the classification of impurities based on their potential genotoxic risk. researchgate.netmdpi.com

Preclinical in Vitro and Ex Vivo Research Models for Methiazole

Cell-Based Assay Systems for Mechanism of Action Studies

Cell-based models provide valuable insights into the direct interactions of methiazole (B73) with specific cell types and its influence on various cellular processes.

Thyroid Cell Line Models (e.g., FRTL-5 cells)